7-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole
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Description
The compound “7-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole” belongs to a class of organic compounds known as benzimidazoles, which are polycyclic aromatic compounds containing a benzene ring fused to an imidazole ring . Benzimidazoles have a wide range of applications in medicinal chemistry due to their diverse biological activities .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, benzimidazoles can generally be synthesized through the oxidative cyclization of anilines . A study reported the synthesis of a series of different 1,2,3,4-tetrahydro- and pyrido[1,2-a]benzimidazoles .Scientific Research Applications
Immunotropic Activity : Derivatives of 1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole have shown immunotropic activity. For instance, certain compounds demonstrated significant inhibition of the humoral immune response and stimulated the cellular type of response in mouse models (Nawrocka & Zimecki, 1998).
Herbicidal Activities : Benzimidazole derivatives, including dihydropyrimido-benzimidazoles, were tested for herbicidal activities. Specific derivatives showed promising biological activity against weeds, although their development was halted due to insufficient activity against certain weed biotypes (Bocion et al., 1987).
Anticancer Properties : Research has indicated that N-methylated benzimidazoles and related compounds exhibit antiproliferative activity against various cancer cells. Some compounds displayed selective activity against specific cancer cell lines (Perin et al., 2020).
Synthesis of Novel Compounds : Effective methods for synthesizing various derivatives of 1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole have been developed, paving the way for the creation of new polyazaheterocycles (Begunov et al., 2018).
Potential in Treatment of Parkinson's Disease : Inhibition of neuronal nitric oxide synthase by 7-Nitroindazole, a compound related to benzimidazoles, was shown to protect against MPTP-induced parkinsonism in animal models. This suggests potential applications in treating Parkinson's disease (Hantraye et al., 1996).
Properties
IUPAC Name |
7-methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c1-9-5-6-11-10(8-9)13-12-4-2-3-7-14(11)12/h5-6,8H,2-4,7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAJUTTWFCQIPMQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N3CCCCC3=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30663561 |
Source
|
Record name | 7-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30663561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18390-15-3 |
Source
|
Record name | 7-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30663561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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